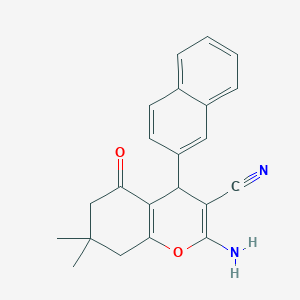
Ethyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H12N2O4S2 and its molecular weight is 324.37. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
One study demonstrates the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, highlighting the compound's role in generating derivatives with antimicrobial, antilipase, and antiurease activities. This methodology underscores the potential for rapid synthesis of therapeutically relevant compounds (Başoğlu et al., 2013).
Antimicrobial Evaluation
Another research effort focuses on the synthesis of new thiazolo[4,5-d]pyrimidines starting from the compound, leading to structures with significant inhibitory effects against Gram-positive bacteria and yeasts. This study indicates the compound's utility as a starting material in antimicrobial drug synthesis (Balkan et al., 2001).
Apoptosis-Inducing Agents for Cancer
Further research involves the development of new apoptosis-inducing agents for breast cancer based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate, a related compound, showcasing the strategic use of such compounds in designing cancer therapeutics (Gad et al., 2020).
Docking Studies and Antimicrobial Evaluation
Additional studies include the synthesis, characterization, docking studies, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. This research highlights the compound's application in developing antimicrobial agents with assessed efficacy through docking studies (Spoorthy et al., 2021).
Novel Mycobacterium Tuberculosis GyrB Inhibitors
Another notable application is the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the compound's role in addressing tuberculosis through targeted enzyme inhibition (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
ethyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-2-17-12(16)10-11(14)15(13(20)21-10)7-3-4-8-9(5-7)19-6-18-8/h3-5H,2,6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZQPESBLJESJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC3=C(C=C2)OCO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2704616.png)







![Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2704628.png)
![(4-benzyl-3-(cyclohexylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2704629.png)


![N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2704636.png)